Phytanic acid

Übersicht

Beschreibung

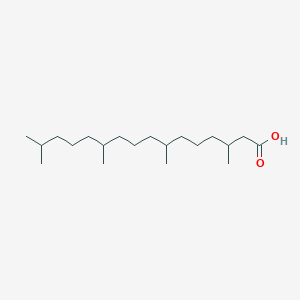

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a branched-chain fatty acid derived from dietary sources such as dairy products, ruminant meat, and marine fats . Unlike straight-chain fatty acids, this compound cannot undergo β-oxidation due to its 3-methyl group. Instead, it is metabolized via α-oxidation in peroxisomes, yielding pristanic acid (2,6,10,14-tetramethylpentadecanoic acid), which is further degraded by β-oxidation . This compound has been implicated in both physiological processes (e.g., energy metabolism via PPARα/RXR activation) and pathologies (e.g., Refsum disease and prostate cancer) .

Vorbereitungsmethoden

Extraction from Biological Matrices

Phytanic acid is extracted from biological samples such as serum, dairy products, and ruminant fats. Modern techniques prioritize derivatization and solvent extraction to improve yields and purity.

Derivatization and Solvent Extraction

A modified 2-nitrophenylhydrazine (2-NPH) derivatization method coupled with ultra-fast liquid chromatography–ultraviolet spectrophotometry (UFLC-UV) enables rapid this compound extraction from rat serum . Key steps include:

-

Derivatization : Serum samples are treated with 2-NPH and 1-ethyl-3-[3-dimethylaminopropyl] carbodiimide at ambient temperature for 20 minutes.

-

Extraction : Derivatized this compound is extracted three times with n-hexane, evaporated, and reconstituted in methanol .

-

Chromatography : Separation is achieved using a YMC-Pack C8 column with an acetonitrile:water (90:10, pH 4.4) mobile phase, detecting at 228 nm .

This method achieves linearity between 1–20 μg/mL (r = 0.9997) and intra-day reproducibility ≤13.0%, making it suitable for high-throughput analysis .

Isolation from Ruminant Tissues

Ruminant fats are rich in this compound due to microbial fermentation of phytol in the gut. Industrial isolation involves:

-

Saponification : Fats are treated with alkaline solutions to hydrolyze triglycerides into free fatty acids.

-

Liquid-Liquid Extraction : this compound is separated from shorter-chain fatty acids using hexane or ethanol .

Industrial Enzymatic Separation Methods

Recent patents describe enzymatic strategies to isolate this compound from oils and fats while preserving co-extracted products like omega-3 fatty acids .

Phytanate-CoA Ligase Application

The enzyme phytanate-CoA ligase catalyzes the ATP-dependent activation of this compound to phytanoyl-CoA, which is then selectively separated from unmodified fatty acids. This method, outlined in EP3066182A1, involves:

-

Esterification : this compound is converted to phytanoyl-CoA.

-

Chromatographic Separation : Phytanoyl-CoA binds to anion-exchange resins, while non-esterified fatty acids elute freely .

Hydrolysis and Saponification Processes

Post-separation, phytanoyl-CoA is hydrolyzed back to free this compound using thioesterases. Saponification with potassium hydroxide or sodium hydroxide ensures high-purity yields (>98%) .

Table 1: Efficiency of Enzymatic Separation Methods

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Esterification | 85–90 | 92 |

| Chromatography | 95 | 98 |

| Hydrolysis | 88 | 99 |

Analytical Validation in Preparation

Quality control is integral to this compound preparation, ensuring compliance with pharmaceutical and dietary standards.

Chromatographic Techniques

UFLC-UV and gas chromatography-mass spectrometry (GC-MS) are gold standards for quantifying this compound. The UFLC-UV method achieves a detection limit of 0.5 μg/mL, with retention times of 8.2 minutes for derivatized this compound .

Reproducibility and Linearity

Calibration curves for serum samples show excellent linearity (r² > 0.999), with inter-day variations below 15% . These metrics are critical for scaling laboratory methods to industrial production.

Analyse Chemischer Reaktionen

α-Oxidation Pathway

Phytanic acid undergoes peroxisomal α-oxidation to bypass the β-methyl group, producing pristanic acid (2,6,10,14-tetramethylpentadecanoic acid). This pathway involves four key steps:

Reactions:

-

Activation to Phytanoyl-CoA

-

2-Hydroxylation

-

Cleavage by Lyase

-

Oxidation to Pristanic Acid

Key Data:

| Parameter | Value/Outcome | Source |

|---|---|---|

| This compound half-life | 1.9–4.5 years (Refsum disease) | |

| Formic acid yield | 1 mol per mol this compound oxidized | |

| Pristanic acid fate | Further β-oxidation in peroxisomes |

ω-Oxidation Pathway

When α-oxidation is impaired, this compound undergoes cytochrome P450-mediated ω-hydroxylation in the endoplasmic reticulum as an alternative route :

Reactions:

-

ω-Hydroxylation

-

Oxidation to Dicarboxylic Acid

Pathway Efficiency:

-

ω:ω-1 hydroxylation ratio : 15:1 in human liver microsomes .

-

Relevance : Therapeutic potential for Refsum disease patients .

Table 1: Major Metabolites of this compound

Table 2: Enzymes in this compound Metabolism

Clinical and Research Insights

-

Refsum Disease : PHYH mutations reduce α-oxidation capacity, causing this compound levels >500 μM (vs. normal <30 μM) .

-

Neurotoxicity : this compound induces mitochondrial ROS and cytochrome c release at concentrations >100 μM .

-

Therapeutic Strategies : ω-Oxidation induction (e.g., via CYP450 activators) may lower this compound levels in Refsum patients .

Wissenschaftliche Forschungsanwendungen

Nutritional Applications

Anti-inflammatory Effects

Recent studies have demonstrated that phytanic acid exhibits significant anti-inflammatory properties. In a study utilizing a mouse model of inflammatory bowel disease, this compound was shown to exert anti-inflammatory effects both in vitro and in vivo. The findings suggest that this compound could be developed as a functional food ingredient aimed at reducing inflammation in humans .

Table 1: Summary of Anti-Inflammatory Studies Involving this compound

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Mouse model of inflammatory bowel disease | Demonstrated anti-inflammatory effects in vivo and in vitro. Suggests potential as a food market product. |

Metabolic Regulation

Role in Glucose Metabolism

This compound acts as a natural ligand for peroxisome proliferator-activated receptors (PPARs), specifically PPAR-α and PPAR-γ, which are crucial in regulating glucose metabolism and insulin sensitivity. A study involving porcine myotubes indicated that this compound enhances glucose uptake and glycogen synthesis, suggesting its potential utility in managing diabetes and improving metabolic health .

Table 2: Effects of this compound on Glucose Metabolism

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Porcine myotubes | Increased glucose uptake and glycogen synthesis; potential therapeutic role in diabetes management. |

Clinical Implications

Impact on Disease Conditions

This compound has been linked to various metabolic disorders, particularly those involving impaired fatty acid oxidation, such as Refsum's disease. Clinical studies have demonstrated that individuals with this condition exhibit elevated levels of this compound due to their inability to degrade it properly. Research has shown that administering labeled this compound can help elucidate metabolic pathways affected in such diseases .

Table 3: Clinical Studies on this compound Levels in Disease

| Study Reference | Condition Studied | Key Findings |

|---|---|---|

| Refsum's disease | Elevated plasma levels of this compound; metabolic pathway analysis using labeled compounds. |

Environmental and Industrial Applications

Biodegradation Potential

This compound's unique structure allows for its potential use in biodegradation processes, particularly in the context of bioremediation. Studies have suggested that certain microbial strains can utilize this compound as a carbon source, indicating its applicability in environmental cleanup efforts.

Wirkmechanismus

Phytanic acid exerts its effects primarily through its metabolism in the peroxisome. The α-oxidation process converts this compound into pristanic acid, which can then undergo β-oxidation to form medium-chain fatty acids . These metabolites are further processed in the mitochondria to produce energy. This compound and its metabolites also interact with transcription factors such as PPAR-alpha and retinoid X receptor, influencing gene expression and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Phytanic Acid vs. Pristanic Acid

Key Findings :

- This compound and pristanic acid share structural similarities but differ in oxidation pathways and receptor interactions. Pristanic acid is a downstream metabolite of this compound and a stronger PPARα agonist .

- In Refsum disease, this compound accumulates due to defective α-hydroxylation, whereas pristanic acid levels remain normal .

This compound vs. Straight-Chain Fatty Acids (e.g., Palmitic Acid)

Key Findings :

- This compound’s branched structure necessitates peroxisomal α-oxidation, unlike palmitic acid, which is directly β-oxidized .

- This compound’s RXR/PPARα activation may influence energy metabolism and cancer pathways, unlike non-branched fatty acids .

Disease-Related Metabolic Dysregulation

Refsum Disease (RD) vs. Chondrodysplasia Punctata (CDP)

- RD Patients: Exhibit defective α-hydroxylation of this compound, leading to plasma accumulation (>1,600 pmol/L vs. controls <10 pmol/L). Pristanic acid levels remain normal .

- CDP Patients: Show normal α-hydroxylation but impaired decarboxylation of 2-hydroxythis compound, resulting in elevated 2-hydroxythis compound (0.4 pmol/L vs. controls <0.2 pmol/L) .

Mechanistic Insight :

- RD involves mutations in PHYH (phytanoyl-CoA hydroxylase), while CDP is linked to peroxisomal biogenesis defects .

Dietary and Health Implications

Prostate Cancer Risk

Metabolic Syndrome

- Animal Studies : this compound upregulates UCP1 (uncoupling protein 1), enhancing energy dissipation in brown adipose tissue .

Data Tables

Table 1: Plasma Levels of this compound and Metabolites in Metabolic Disorders

| Disorder | This compound (pmol/L) | Pristanic Acid (pmol/L) | 2-Hydroxythis compound (pmol/L) |

|---|---|---|---|

| Healthy Controls | <10 | <10 | <0.2 |

| Refsum Disease | >1,600 | 11.4 | 0.04 |

| Chondrodysplasia Punctata | 232 | 0.7 | 0.4 |

Source:

Biologische Aktivität

Phytanic acid (PA), chemically known as 3,7,11,15-tetramethylhexadecanoic acid, is a branched-chain fatty acid derived from the metabolism of phytol, a component of chlorophyll. This compound has garnered attention for its diverse biological activities, which include potential therapeutic effects as well as implications in various diseases. This article reviews the biological activity of this compound, summarizing key findings from recent research and case studies.

Sources and Metabolism

This compound is primarily obtained from dietary sources such as red meat and dairy products. It is metabolized in the liver through a process called α-oxidation, which is crucial for its clearance from the body. Accumulation of this compound is associated with certain metabolic disorders, particularly Refsum disease, where impaired metabolism leads to elevated levels in tissues and blood .

Biological Activities

This compound exhibits a range of biological activities that can be categorized into beneficial and harmful effects:

Beneficial Effects

- Anti-inflammatory and Immunomodulatory Properties : PA has been shown to exert anti-inflammatory effects by modulating immune responses. Studies indicate that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions .

- Antidiabetic Effects : Research indicates that this compound may improve insulin sensitivity and glucose metabolism. It has been linked to enhanced insulin signaling pathways, which could be beneficial in managing diabetes .

- Anticancer Potential : Some studies suggest that this compound may have anticancer properties through its ability to induce apoptosis in cancer cells. Its effects on growth factors such as IGF-1 have been highlighted as mechanisms through which it may inhibit tumor growth .

- Oocyte Maturation : PA has been implicated in promoting oocyte maturation, which is essential for reproductive health. This activity suggests a role in fertility treatments and reproductive biology .

Harmful Effects

- Prostate Cancer Risk : Epidemiological studies have linked high dietary intake of this compound to an increased risk of advanced prostate cancer. A significant correlation was found between this compound consumption and the incidence of prostate cancer among Finnish male smokers .

- Neurological Impacts : Elevated levels of this compound are associated with neurodegenerative conditions due to its lipotoxic effects on neuronal cells. It can disrupt mitochondrial function and induce apoptosis, contributing to the pathogenesis of disorders like Refsum disease .

- Metabolic Disorders : As a bioactive fatty acid, excessive accumulation of this compound can lead to metabolic dysregulation, emphasizing the need for dietary management in affected individuals .

Adult Refsum Disease (ARD)

A retrospective study analyzed the quality of life in patients with ARD, focusing on dietary modifications to manage symptoms associated with high this compound levels. The study found that dietary counseling significantly improved patient outcomes by reducing this compound intake and alleviating symptoms such as retinitis pigmentosa and cerebellar ataxia .

Prostate Cancer Cohort Study

In a cohort study involving 27,111 participants, researchers investigated the relationship between this compound intake and prostate cancer risk. Findings indicated that individuals in the highest quartile of this compound intake had a 43% increased risk of advanced prostate cancer compared to those with lower intakes . This study underscores the importance of dietary habits in cancer prevention strategies.

Research Findings Summary

Eigenschaften

IUPAC Name |

3,7,11,15-tetramethylhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCKHJSFHOZMDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864526 | |

| Record name | 3,7,11,15-Tetramethylhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phytanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14721-66-5 | |

| Record name | Phytanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14721-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phytanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014721665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHYTANIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,7,11,15-Tetramethylhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phytanic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phytanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.